N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine
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Overview
Description
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine is an organic compound with the molecular formula C11H16N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Mode of Action
It is structurally related to a class of compounds known as tetrahydroquinoline amines, which are known to inhibit the in vitro reuptake of serotonin and dopamine . This suggests that N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine might interact with serotonin and dopamine transporters, thereby affecting neurotransmitter levels in the brain.
Biochemical Pathways
If it does indeed affect serotonin and dopamine reuptake as suggested above, it could potentially influence a variety of neurological processes, including mood regulation, reward, and motor control .
Pharmacokinetics
Its molecular weight of 17626 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
If it does indeed inhibit serotonin and dopamine reuptake, it could potentially increase the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves the reduction of quinoline derivatives followed by N-methylation. One common method involves the reduction of 6-nitroquinoline to 6-aminoquinoline, which is then subjected to N-methylation using formaldehyde and formic acid .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of quinoline derivatives under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions[][3].
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkylated or N-acylated derivatives[][3].
Scientific Research Applications
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethylenediamine: Another compound with similar structural features but different biological activities.
1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroquinoline scaffold but has distinct chemical properties and applications.
Uniqueness
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCVHHJFTXAXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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